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Compound of Interest |

Compound Name: Guanoxyfen

CAS No.: 13050-83-4

\ J

Executive Summary

This application note details a scalable, high-fidelity protocol for the synthesis of Guanoxyfen
(1-(3-phenoxypropyl)guanidine), historically designated as CI-572. While originally investigated
for its antihypertensive and antidepressant properties, the molecule remains a critical reference
standard in adrenergic pharmacology and a structural template for guanidine-based drug
design.

Unlike historical methods that rely on non-specific alkylation (often yielding bis-phenoxy
byproducts) or toxic cyanogen bromide, this protocol utilizes a Cyanoethylation-Reduction-
Guanidinylation strategy. This route is selected for its atom economy, scalability, and avoidance
of difficult-to-separate impurities.

Target Compound:

Generic Name: Guanoxyfen Sulfate

Chemical Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)

CAS: 1021-11-0 (Sulfate); 13050-83-4 (Free Base)

Molecular Formula:

Strategic Retrosynthetic Analysis
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To ensure scientific integrity and reproducibility, we reject the direct alkylation of phenol with 3-
halopropylguanidines due to poor yields and polymerization risks. Instead, we deconstruct the
molecule into three stable intermediates.

Rationale:

e Guanidine Formation: The final step installs the guanidine moiety using S-methylisothiourea
sulfate. This reagent is preferred over cyanamide (polymerization risk) or 1H-pyrazole-1-
carboxamidine (high cost) for scale-up, as it directly yields the stable sulfate salt.

o Amine Generation: The primary amine is generated via catalytic hydrogenation of a nitrile.
This avoids the "Gabriel Synthesis" waste stream (phthalhydrazide).

o Carbon Skeleton: The 3-carbon linker is established via the cyanoethylation of phenol with
acrylonitrile. This is a "self-validating" step: mono-addition is chemically enforced, preventing
the formation of bis-alkylated impurities common in dihalopropane alkylations.
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Figure 1: Retrosynthetic strategy prioritizing mono-functionalization and atom economy.

Detailed Experimental Protocols
Phase 1: Synthesis of 3-Phenoxypropionitrile

Objective: Create the ether linkage and carbon chain without over-alkylation.
Reagents:
e Phenol (Reagent Grade, 99%)

 Acrylonitrile (Stabilized) [Danger: Carcinogen/Volatile]
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Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH)

Reagent Alcohol (Ethanol)

Protocol:

Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, internal
thermometer, and pressure-equalizing dropping funnel.

Mixing: Charge the flask with Phenol (47.0 g, 0.50 mol) and Triton B (2.5 mL). Heat gently to
40°C to liquefy the phenol if necessary.

Addition: Add Acrylonitrile (33 mL, 0.50 mol) dropwise over 45 minutes.

o Critical Control Point: The reaction is exothermic. Maintain internal temperature between
45-55°C using an external water bath. Do not exceed 60°C to prevent polymerization of
acrylonitrile.

Reflux: Once addition is complete, heat the mixture to reflux (approx. 90°C) for 4 hours.

Workup: Cool to room temperature. Dilute with diethyl ether (200 mL) and wash sequentially
with:

o 10% NaOH (2 x 50 mL) — Removes unreacted phenol.
o 1M HCI (1 x 50 mL) — Neutralizes base catalyst.

o Brine (1 x 50 mL).

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Validation: The crude oil (approx. 65 g) should show a distinct nitrile stretch at ~2250 cm~1 in
IR.

Phase 2: Reduction to 3-Phenoxypropylamine

Objective: Convert the nitrile to a primary amine.
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Reagents:

e 3-Phenoxypropionitrile (from Phase 1)

o Raney Nickel (Slurry in water/ethanol) [Danger: Pyrophoric]
o Ammonium Hydroxide (25%)

o Ethanol (Absolute)[1]

Protocol:

Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-
Phenoxypropionitrile (20 g) in ethanol (150 mL).

o Catalyst Addition: Add Raney Nickel (approx. 2 g wet weight).
o Expert Insight: Add 5 mL of concentrated
. This suppresses the formation of secondary amines (dimerization) during reduction.
» Hydrogenation: Pressurize to 50 psi (3.4 bar)

and shake/stir at 50°C for 6 hours.

o Filtration:Carefully filter off the catalyst through a Celite pad under an inert atmosphere
(Argon/Nitrogen). Do not let the catalyst dry out.

 Purification: Concentrate the filtrate. Distill the residue under vacuum (bp approx. 110°C at 2
mmHg) to obtain the pure amine as a clear oil.

o Yield Target: >80%.[1][2]

Phase 3: Guanidinylation (Formation of Guanoxyfen
Sulfate)

Objective: Install the guanidine headgroup using a thiourea derivative.[3]

Reagents:
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e 3-Phenoxypropylamine (from Phase 2)
o S-Methylisothiourea Sulfate (2:1 salt)

o Ethanol (50% aqueous solution)
Protocol:

e Stoichiometry: In a 250 mL round-bottom flask equipped with a reflux condenser and a
bleach trap (to neutralize evolved methanethiol), dissolve S-methylisothiourea sulfate (13.9
g, 0.05 mol) in 50 mL of water.

o Addition: Add 3-Phenoxypropylamine (15.1 g, 0.10 mol) dissolved in 20 mL ethanol.

o Note: Use a 2:1 molar ratio of Amine to Sulfate salt to ensure the formation of the neutral
guanidine sulfate.

e Reaction: Reflux the mixture for 6—8 hours.
o Observation: Evolution of methanethiol (
) gas indicates reaction progress. Ensure the trap is bubbling.

» Crystallization: Concentrate the solution to half volume under vacuum. Cool slowly to 4°C
overnight.

« Filtration: Collect the white crystalline precipitate via vacuum filtration.

e Recrystallization: Recrystallize from hot water/ethanol (9:1) to remove trace mercaptan
odors.

Process Visualization & Workflow

The following diagram illustrates the critical reaction flow and checkpoints.
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Figure 2: Step-by-step experimental workflow with integrated Quality Control (QC) checkpoints.
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Analytical Specifications & Data Summary

To validate the synthesis, compare the isolated product against the following parameters.

Parameter Specification Method
Appearance White crystalline powder Visual
Melting Point 170°C - 172°C Capillary MP
- Soluble in water; sparingly
Solubility ) USP <1151>
soluble in EtOH
7.1-7.4 (m, 5H, Ar-H)
4.1 (t, 2H,
)
1H NMR (D20) 3.3 (t, 2H 400 MHz NMR
)
2.1 (m, 2H,
)
Mass Spec ESI-MS

Safety & Troubleshooting

o Methanethiol Management: The release of methyl mercaptan in Phase 3 is inevitable. It has

a stench threshold of 1 ppb.

o Mitigation: Vent the reaction through a scrubber containing 10% sodium hypochlorite

(bleach) to oxidize the thiol to odorless sulfonate.

 Acrylonitrile Handling: Highly toxic and carcinogenic.

o Mitigation: Double-gloving (Nitrile) and use of a certified fume hood are mandatory.

Quench spills with dilute bromine water.
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» Raney Nickel: Pyrophoric when dry.

o Mitigation: Always keep under solvent (water or ethanol). Dispose of in a dedicated
container containing water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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